(R)-1-(2,5-difluorophenyl)propan-2-ol is a chiral alcohol that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This compound features a propanol backbone with a difluorophenyl substituent, which contributes to its biological activity. Understanding its synthesis, molecular structure, and chemical properties is essential for exploring its applications in drug development.
This compound can be classified as a secondary alcohol and belongs to the category of phenylpropanols. Its structure consists of a propan-2-ol moiety substituted at the first carbon by a 2,5-difluorophenyl group, which influences its chemical reactivity and biological interactions. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications.
The synthesis of (R)-1-(2,5-difluorophenyl)propan-2-ol typically involves several steps:
The molecular formula for (R)-1-(2,5-difluorophenyl)propan-2-ol is C10H12F2O. Its structure can be represented as follows:
The compound features:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure and purity of the synthesized compound.
(R)-1-(2,5-difluorophenyl)propan-2-ol can participate in various chemical reactions due to its functional groups:
The mechanism of action for (R)-1-(2,5-difluorophenyl)propan-2-ol in biological systems is primarily linked to its interaction with specific receptors or enzymes. For instance:
Quantitative structure-activity relationship (QSAR) studies may provide insights into how structural variations influence biological activity .
(R)-1-(2,5-difluorophenyl)propan-2-ol has potential applications in several fields:
The strategic placement of fluorine atoms on aromatic systems profoundly influences molecular recognition and pharmacokinetics. In the (R)-1-(2,5-difluorophenyl)propan-2-ol scaffold, the 2,5-difluoro pattern exerts three primary effects:
Electronic Modulation: Fluorine’s high electronegativity (χ = 4.0) withdraws electron density from the phenyl ring, reducing the pKa of adjacent functional groups and enhancing hydrogen-bond acceptor capacity. This polarization facilitates interactions with target proteins through dipole-dipole interactions or weak hydrogen bonding. Studies on cannabinoid receptor ligands demonstrate that 2-fluorination can decrease CB1 binding affinity by 7- to 331-fold compared to hydroxylated analogs, underscoring fluorine’s disruptive effect on H-bond donation [6].
Metabolic Stabilization: Fluorine impedes oxidative metabolism by cytochrome P450 enzymes, particularly at positions ortho to metabolically labile sites. The C-F bond’s strength (485 kJ/mol) prevents cleavage under physiological conditions, extending half-life. In ezetimibe analogs, fluorination adjacent to the phenolic hydroxyl reduced first-pass metabolism by 70%, significantly improving oral bioavailability [9].
Lipophilicity Optimization: While fluorine atoms are hydrophobic, their influence on logP is position-dependent. Ortho-difluorination in (R)-1-(2,5-difluorophenyl)propan-2-ol increases membrane permeability relative to non-fluorinated analogs, as evidenced by octanol-water partitioning studies (calculated logP = 2.1 vs. 1.8 for des-fluoro counterpart). This balances solubility and cellular uptake—a critical parameter for CNS-penetrant drugs [6] [9].
Table 1: Influence of Fluorine Substitution Patterns on Pharmacological Parameters
Position | Electronic Effect (Hammett σ) | logP Shift | Target Affinity Impact |
---|---|---|---|
2-F | σₘ = 0.34 (moderate -I) | +0.28 | ↓ H-bond donation capacity |
5-F (meta) | σₚ = 0.15 (weak -I) | +0.12 | Minimal direct effect |
2,5-diF | Additive | +0.40 | ↑ Metabolic stability |
(R)-1-(2,5-difluorophenyl)propan-2-ol shares structural homology with pharmacologically active agents, particularly in antifungal and oncology domains:
Antifungal Scaffolds: The difluorophenyl motif resembles core structures in experimental topoisomerase inhibitors. Modifications at the propanol side chain yield analogs with potent activity against Candida and Cryptococcus species. For example, 3-(2,4-difluorophenyl)-1-propanol derivatives exhibit MIC90 values of 6.25 μg/mL against C. neoformans by stabilizing topoisomerase I-DNA cleavage complexes. The chirality at the propanol carbon influences binding to the enzyme’s linker domain—a region containing fungal-specific 155-amino acid inserts absent in human topoisomerase I [3].
Oncology Applications: Fluorinated phenethyl alcohols serve as precursors to kinase inhibitors. Structural analogs like osimertinib (anti-EGFR) incorporate meta-fluorine on phenyl rings to enhance selectivity for mutant kinases. The propanol side chain can be cyclized to form morpholine or piperazine heterocycles present in PI3Kα inhibitors (e.g., alpelisib). Computational docking suggests that the (R)-enantiomer of 1-(2,5-difluorophenyl)propan-2-ol derivatives binds VEGFR-2 with a Glide score of −9.2 kcal/mol, comparable to pyrrolopyrimidine-based clinical candidates [3] [8].
Natural Product Hybridization: Berberine analogs incorporating fluorinated aryl alcohols show enhanced antimicrobial and anticancer activity. The fluorines improve membrane penetration, while the chiral alcohol enables ester-linked conjugates with natural products. These hybrids demonstrate 5-fold greater cytotoxicity against A549 lung cancer cells than non-fluorinated variants (IC50 = 1.2 μM vs. 6.0 μM) [8].
Table 3: Structural Analogs of (R)-1-(2,5-Difluorophenyl)propan-2-ol in Clinical Development
Analog Structure | Therapeutic Area | Target | Key Feature |
---|---|---|---|
3-(2,4-Difluorophenyl)propan-1-ol | Antifungal | Topoisomerase I | Fungal-specific linker domain inhibition |
Osimertinib core | Oncology (NSCLC) | EGFR T790M | Meta-fluorine for mutant kinase selectivity |
Berberine-fluorophenyl conjugates | Antimicrobial | DNA gyrase | Enhanced cellular uptake via fluorination |
The 2025 Gordon Research Conference on Medicinal Chemistry will highlight novel fluorinated chiral alcohols in the "Late-Breaking Topics" session, emphasizing their role in next-generation targeted therapies [4].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0